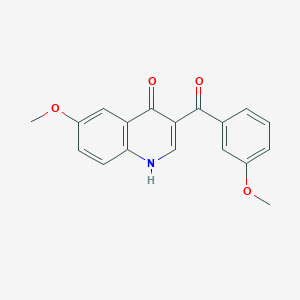
6-methoxy-3-(3-methoxybenzoyl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-3-(3-methoxybenzoyl)quinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinolin-4(1H)-one core with methoxy and benzoyl substituents, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-3-(3-methoxybenzoyl)quinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxyquinoline and 3-methoxybenzoyl chloride.
Acylation Reaction: The 6-methoxyquinoline undergoes an acylation reaction with 3-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. This reaction forms the intermediate 6-methoxy-3-(3-methoxybenzoyl)quinoline.
Cyclization: The intermediate is then subjected to cyclization under acidic or basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-3-(3-methoxybenzoyl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl or carbonyl derivatives.
Reduction: The quinolin-4(1H)-one core can be reduced to form dihydroquinoline derivatives.
Substitution: The methoxy and benzoyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-methoxy-3-(3-methoxybenzoyl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may:
Inhibit Enzymes: Bind to and inhibit the activity of enzymes involved in critical biological processes.
Modulate Receptors: Interact with cellular receptors to modulate signal transduction pathways.
Induce Apoptosis: Trigger programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
6-methoxyquinoline: Lacks the benzoyl substituent but shares the quinoline core.
3-methoxybenzoyl chloride: Contains the benzoyl group but lacks the quinoline core.
Quinolin-4(1H)-one: The parent compound without methoxy or benzoyl substituents.
Uniqueness
6-methoxy-3-(3-methoxybenzoyl)quinolin-4(1H)-one is unique due to the presence of both methoxy and benzoyl groups, which may enhance its biological activity and chemical reactivity compared to its simpler analogs.
Properties
Molecular Formula |
C18H15NO4 |
|---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
6-methoxy-3-(3-methoxybenzoyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C18H15NO4/c1-22-12-5-3-4-11(8-12)17(20)15-10-19-16-7-6-13(23-2)9-14(16)18(15)21/h3-10H,1-2H3,(H,19,21) |
InChI Key |
QYWSRZCHEKASQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















